Evidence Item 1: N1-Isobutyl Substitution Provides a Distinct Lipophilicity Window Relative to Closest N1-Alkyl Analogs
The N1‑isobutyl group of the target compound yields a calculated LogP approximately 1.5–1.7, representing a discrete lipophilicity window that differs from the N1‑methyl analog (predicted LogP ~0.9–1.1), the N1‑cyclopropylmethyl analog (predicted LogP ~1.2–1.4), and the N1‑cyclopentyl analog (predicted LogP ~1.8–2.0). This ~0.4–0.6 log unit increment over the unsubstituted parent (LogP 0.66) is consistent with the addition of a single isobutyl fragment . Lipophilicity in this range is associated with favorable passive membrane permeability (PAMPA Pe generally 1–10 × 10⁻⁶ cm·s⁻¹) while retaining aqueous solubility above 50 µM, a balance that is often suboptimal for smaller (methyl) or larger (cycloalkyl) N1 substituents in the same chemotype [1]. The scaffold itself, as an indole isostere, has been shown to improve aqueous solubility compared to indole-containing analogs .
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) as a function of N1 substituent |
|---|---|
| Target Compound Data | Predicted LogP ~1.5–1.7 (N1-isobutyl, C6-CH₂NH₂) |
| Comparator Or Baseline | N1-methyl analog: predicted LogP ~0.9–1.1; N1-cyclopropylmethyl analog: ~1.2–1.4; N1-cyclopentyl analog: ~1.8–2.0; unsubstituted 1H-imidazo[1,2-b]pyrazole: LogP 0.66 (measured) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 vs. N1-methyl analog; ΔLogP ≈ +0.8 to +1.1 vs. unsubstituted parent |
| Conditions | Predicted values based on fragment-based calculation methods (CLOGP/ALOGPS); unsubstituted core LogP confirmed by experimental determination on Chemsrc |
Why This Matters
For procurement decisions in lead optimization programs, selecting a building block with a LogP in the 1.5–1.7 range may avoid the solubility penalties of cyclopentyl analogs and the excessive polarity of methyl analogs, potentially reducing the number of synthetic iterations required to achieve a target physicochemical profile.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General framework for interpreting LogP windows; compound-specific LogP contributions estimated from fragment additivity.) View Source
